molecular formula C16H26N4OS B6623851 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine

2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine

Cat. No. B6623851
M. Wt: 322.5 g/mol
InChI Key: ZOZCQFMYLYOBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for cancer treatment. TH287 is a potent inhibitor of the DNA damage response enzyme MTH1, which is responsible for preventing the incorporation of oxidized nucleotides into DNA.

Mechanism of Action

MTH1 is an enzyme that is responsible for preventing the incorporation of oxidized nucleotides into DNA. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine acts as a potent inhibitor of MTH1, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides results in DNA damage and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine are primarily related to its inhibition of MTH1. The accumulation of oxidized nucleotides in cancer cells leads to DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of other anticancer agents, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its potency and specificity as an inhibitor of MTH1. This makes it a valuable tool for studying the role of MTH1 in cancer cells. However, one limitation of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the development and application of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. One potential application is in combination therapy with other anticancer agents, such as radiation and chemotherapy. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of these agents, and further studies are needed to explore the potential synergistic effects of combination therapy. Another future direction is the development of more potent and selective MTH1 inhibitors. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results, but there is still room for improvement in terms of potency and selectivity. Finally, further studies are needed to explore the potential use of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in the treatment of specific types of cancer, such as lung, breast, and colon cancer.

Synthesis Methods

The synthesis of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting with the reaction of 4,6-dichloropyrimidine with 4-morpholineethanol to produce 4-(4-morpholinyl)-6-chloropyrimidine. The intermediate is then reacted with 2,2,6,6-tetramethyl-4-morpholinol to produce 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. The final product is obtained through a purification process involving recrystallization and column chromatography.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results in preclinical studies for cancer treatment. The inhibition of MTH1 by 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine leads to the accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to be effective in vitro against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the efficacy of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in reducing tumor growth in mouse models of cancer.

properties

IUPAC Name

2,2,6,6-tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-15(2)10-20(11-16(3,4)21-15)14-9-13(17-12-18-14)19-5-7-22-8-6-19/h9,12H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZCQFMYLYOBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)C2=NC=NC(=C2)N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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